3,3-dimethyl-N-phenylbutanamide
Description
Properties
CAS No. |
72807-56-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
HZCWUGRBJGUUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Classical Acylation via Acid Chloride Intermediate
The most common and established synthetic route to 3,3-dimethyl-N-phenylbutanamide involves the acylation of aniline with 3,3-dimethylbutanoyl chloride. The key steps are:
Formation of Acid Chloride : 3,3-Dimethylbutanoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to produce the corresponding acid chloride intermediate.
Amide Formation : The acid chloride then reacts with aniline under controlled temperature conditions (typically 0–5°C) in the presence of a base (e.g., pyridine or aqueous NaOH) to afford the amide.
Purification : The crude amide is purified by recrystallization, often from ethanol/water mixtures to achieve high purity (>95%).
Stoichiometric ratios are adjusted, commonly using a slight excess of aniline (1.2:1 molar ratio of aniline to acid chloride) to drive the reaction to completion.
pH control is essential to minimize hydrolysis of the acid chloride.
Reaction monitoring by FT-IR (amide C=O stretch near 1650 cm⁻¹) and NMR (NH proton at δ 7.2–7.5 ppm) confirms amide bond formation.
Purity assessment via HPLC using C18 columns with acetonitrile/water gradients is standard, aiming for >98% purity.
This method is scalable and forms the basis for industrial production, where reaction parameters such as temperature, pressure, and catalyst use are optimized for yield and quality. Continuous flow reactors may be employed for consistent production.
Mn(III)-Based Oxidative Cyclization of N-Aryl-3-oxobutanamides
A more specialized synthetic approach involves the manganese(III) acetate (Mn(OAc)₃)-mediated oxidative cyclization of N-aryl-3-oxobutanamides, which are related compounds structurally similar to 3,3-dimethyl-N-phenylbutanamide.
Starting Materials : N-aryl-3-oxobutanamides are prepared by reacting anilines with diketene, followed by alkylation.
Oxidative Cyclization : Treatment with Mn(OAc)₃ in acetic acid or ethanol at reflux leads to oxidative cyclization, forming indolin-2-one derivatives via radical intermediates.
Reaction Conditions : Typically, the reaction proceeds rapidly (3–12 minutes) with stoichiometric amounts of Mn(OAc)₃.
Product Isolation : The products can be isolated by chromatography and recrystallization.
Deacetylation and Reduction : Acetylindolinones formed can be deacetylated by stirring with neutral alumina in diethyl ether and further reduced by lithium aluminum hydride (LAH) to yield substituted indoles.
This method provides a route to heterocyclic derivatives related to 3,3-dimethyl-N-phenylbutanamide and highlights the compound's potential for further synthetic transformations.
Alternative Synthetic Routes and Derivatives
Other methods reported include:
Reaction of 3-phenylpropanal with diethylcarbamoyl chloride under nitrogen atmosphere in tetrahydrofuran (THF) at low temperatures (~-78°C) to stabilize intermediates.
Transition metal-free intramolecular regioselective couplings using derivatives of 3,3-dimethyl-N-phenylbutanamide as substrates to study radical-mediated C–H bond functionalization, employing oxidants like potassium persulfate (K₂S₂O₈).
Data Tables and Research Outcomes
Synthetic Yields and Conditions for Mn(III)-Based Oxidation (Selected Examples)
| Entry | Substrate (N,2-Dialkyl-N-aryl-3-oxobutanamide) | Solvent | Time (min) | Product Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6a (R1=H, R2=Me, R3=Me) | EtOH | 12 | 71 | Formation of 3-acetylindolin-2-one |
| 5 | 6a | AcOH | 3 | Quantitative | Faster reaction in acetic acid |
| 6 | 6b (4-F substituent) | AcOH | 6 | 99 | Electron-withdrawing substituent |
| 10 | 6e (4-Me substituent) | AcOH | 3 | Quantitative | Electron-donating substituent |
| 17 | 6j (R1=H, R2=Et, R3=Me) | AcOH | 3 | 96 | N-Ethyl derivative |
Anticancer Activity of Quinoline-4-carboxamide Derivatives (Related Amides)
| Compound | Substituent (X) | IC₅₀ (μM) against MDA-MB-231 Breast Cancer Cells |
|---|---|---|
| 6a | H | 20.65 ± 1.19 |
| 6d | 4-F | 13.89 ± 0.71 |
| 6g | 4-OCH₃ | 21.48 ± 0.87 |
| 6j | 4-NO₂ | 8.24 ± 0.66 |
| Doxorubicin HCl (control) | - | 0.64 ± 0.04 |
| Cisplatin (control) | - | 47.95 ± 1.26 |
Note: Compound 6j showed the most promising anticancer activity among tested analogs.
Antibacterial Activity (Zone of Inhibition in mm)
| Compound | S. aureus 6538p | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| 6c | 12 | 10 | 6 | 5 |
| 6f | 13 | 12 | 8 | 9 |
| 6h | 16 | 14 | 11 | 10 |
| Streptomycin (standard) | 20 | 22 | 22 | 24 |
Note: Compounds showed moderate antibacterial activity, less potent than streptomycin.
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectroscopy are used to confirm the structure and purity of synthesized amides. Characteristic signals include amide NH protons and methyl groups.
Fourier-Transform Infrared Spectroscopy (FT-IR) : Key absorption bands include amide carbonyl (C=O) stretch around 1650–1720 cm⁻¹ and NH bending vibrations.
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is employed to confirm molecular weights, with [M+H]^+ peaks consistent with expected masses.
High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, typically with C18 columns and acetonitrile/water gradients.
Melting Point Determination : Provides additional confirmation of compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-N-phenylbutanoic acid or 3,3-dimethyl-N-phenylbutanone.
Reduction: Formation of 3,3-dimethyl-N-phenylbutylamine.
Substitution: Formation of various substituted phenyl derivatives, such as nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
3,3-dimethyl-N-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N,3-Dimethylbutanamide
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.18 g/mol
3-Methyl-N-(2-phenylethyl)butanamide
- Molecular Formula: C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
- Key Differences: Features a phenethyl group instead of a direct phenyl substitution. Applications include flavoring agents or intermediates in drug synthesis .
N-(3,4-Dimethylphenyl)-3,3-dimethylbutanamide
- Molecular Formula: C₁₄H₂₁NO
- Molecular Weight : 219.32 g/mol
- Key Differences : Incorporates a dimethylphenyl group, enhancing steric bulk and electronic effects. This modification may alter reactivity in catalytic systems or improve binding affinity in receptor-targeted applications. LogP value of 3.75 suggests high lipophilicity .
N,N-Diethyl-3-methylbenzamide (DEET Analogue)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences : A benzamide derivative with diethyl substituents. Widely used as an insect repellent due to its volatility and efficacy in disrupting insect olfactory receptors. The aromatic ring and alkyl groups contribute to its stability and low toxicity in mammals .
3-Chloro-N-phenylbenzamide
- Molecular Formula: C₁₃H₁₀ClNO
- Molecular Weight : 231.67 g/mol
- Key Differences : Chlorine substitution on the benzene ring enhances electrophilicity, making it suitable for Suzuki coupling or antimicrobial studies. The planar structure facilitates π-π stacking in crystal lattices, as confirmed by X-ray diffraction .
Comparative Data Table
*Predicted based on structural analogues.
Reactivity and Mechanistic Insights
- 3,3-Dimethyl-N-phenylbutanamide Derivatives : Exhibit radical intermediate pathways in CDC reactions, with yields highly dependent on oxidants (e.g., K₂S₂O₈ vs. TEMPO) .
- N,N-Diethyl-3-methylbenzamide : Undergoes rapid dermal absorption in mammals, with metabolic pathways involving hepatic microsomal enzymes .
- 3-Chloro-N-phenylbenzamide : Demonstrates electrophilic aromatic substitution reactivity due to the electron-withdrawing chlorine substituent .
Biological Activity
3,3-Dimethyl-N-phenylbutanamide, also known as N,3-dimethyl-N-phenylbutanamide, is an organic compound with the molecular formula . It has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a butanamide backbone with a phenyl group and two methyl groups attached to the nitrogen and carbon atoms. The synthesis typically involves reactions such as:
- Reagents : 3-phenylpropanal and diethylcarbamoyl chloride.
- Conditions : Conducted under a nitrogen atmosphere in tetrahydrofuran (THF) at low temperatures (~-78°C) to stabilize intermediates.
The biological activity of 3,3-dimethyl-N-phenylbutanamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Binding : It can bind to specific receptors that modulate cellular responses, contributing to its biological effects.
Antimicrobial Activity
Research has indicated that 3,3-dimethyl-N-phenylbutanamide exhibits antimicrobial properties. Studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that treatment with 3,3-dimethyl-N-phenylbutanamide reduced the production of inflammatory markers in macrophage cell lines by approximately 40% compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Methyl-N-phenylbutanamide | Methyl group on nitrogen | Moderate antimicrobial activity |
| N-Ethyl-N-phenylbutanamide | Ethyl group on nitrogen | Lower anti-inflammatory effects |
| 3,3-Dimethyl-N-phenylbutanamide | Two methyl groups on nitrogen and carbon | Stronger antimicrobial and anti-inflammatory effects |
Q & A
Q. What are the recommended synthetic routes for 3,3-dimethyl-N-phenylbutanamide, and how can reaction conditions be optimized?
A two-step synthesis is typically employed:
Acylation : React 3,3-dimethylbutanoyl chloride with aniline under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the amide intermediate.
Purification : Recrystallize the crude product using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
Optimization : Adjust stoichiometry (1.2:1 molar ratio of aniline to acyl chloride) and monitor pH to minimize hydrolysis. Use FT-IR or NMR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹; NH proton at δ 7.2–7.5 ppm) .
Q. How can researchers validate the structural integrity of 3,3-dimethyl-N-phenylbutanamide post-synthesis?
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the absence of unreacted aniline (δ 6.5–7.5 ppm aromatic signals) and verify methyl groups (δ 1.0–1.2 ppm for geminal dimethyl).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% area under the curve).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 206.1 .
Q. What are the stability considerations for 3,3-dimethyl-N-phenylbutanamide under varying storage conditions?
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.
- Light Sensitivity : UV exposure accelerates degradation; use argon-blanketed containers.
- Hydrolysis Risk : Avoid aqueous solutions at pH <4 or >10. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 3,3-dimethyl-N-phenylbutanamide derivatives?
Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from:
Q. What mechanistic insights can be gained from studying the reactivity of 3,3-dimethyl-N-phenylbutanamide in cross-coupling reactions?
The geminal dimethyl group sterically hinders Buchwald-Hartwig amination but facilitates Ullmann-type couplings:
- Palladium Catalysis : Use Pd(OAc)₂/Xantphos (2 mol%) in toluene at 110°C for C–N bond formation.
- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates (e.g., oxidative addition complexes).
- DFT Calculations : Model steric effects of the dimethyl group on transition-state energies .
Q. How can researchers design experiments to probe the supramolecular interactions of 3,3-dimethyl-N-phenylbutanamide in host-guest systems?
- Crystallography : Co-crystallize with β-cyclodextrin to analyze cavity inclusion (bond distances <3.5 Å indicate van der Waals interactions).
- ITC (Isothermal Titration Calorimetry) : Measure binding constants (Kd ~10⁻⁴ M) in DMSO/water (1:9).
- NMR Titrations : Track chemical shift perturbations in the aromatic region upon host addition .
Q. What strategies are effective in reconciling conflicting solubility data for 3,3-dimethyl-N-phenylbutanamide across solvents?
- Phase Diagram Analysis : Construct ternary diagrams (compound/solvent/anti-solvent) to identify optimal crystallization conditions.
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility with solvents like THF (δTotal ≈ 18.6 MPa¹/²).
- High-Throughput Screening : Use 96-well plates to test solubility in 50+ solvent mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
